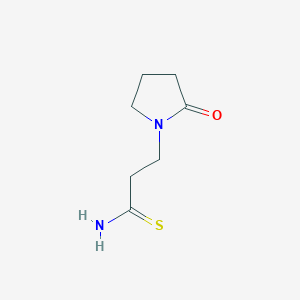
3-(2-oxopyrrolidin-1-yl)propanethioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Oxopyrrolidin-1-yl)propanethioamide (OPPT) is a novel and promising compound that has been studied extensively for its potential applications in the fields of biochemistry, physiology, and drug discovery. OPPT is a synthetic compound that has been found to have many unique properties and potential applications. OPPT has been studied for its ability to interact with proteins, enzymes and other cellular components, as well as its ability to modulate the activity of various biochemical pathways. OPPT has been found to have potential applications in the treatment of various diseases, such as cancer, diabetes, and neurological disorders.
Wissenschaftliche Forschungsanwendungen
3-(2-oxopyrrolidin-1-yl)propanethioamide has been studied extensively for its potential applications in the fields of biochemistry, physiology, and drug discovery. 3-(2-oxopyrrolidin-1-yl)propanethioamide has been found to interact with proteins, enzymes, and other cellular components, as well as modulate the activity of various biochemical pathways. 3-(2-oxopyrrolidin-1-yl)propanethioamide has been found to have potential applications in the treatment of various diseases, such as cancer, diabetes, and neurological disorders. 3-(2-oxopyrrolidin-1-yl)propanethioamide has also been studied for its potential as an antioxidant, as well as its ability to inhibit the growth of certain bacteria and viruses. 3-(2-oxopyrrolidin-1-yl)propanethioamide has also been studied for its potential as an anti-inflammatory agent, as well as its ability to modulate gene expression.
Wirkmechanismus
3-(2-oxopyrrolidin-1-yl)propanethioamide has been found to interact with proteins, enzymes, and other cellular components, as well as modulate the activity of various biochemical pathways. 3-(2-oxopyrrolidin-1-yl)propanethioamide has been found to inhibit the activity of certain enzymes, such as proteases and kinases, as well as modulate the activity of certain neurotransmitters. 3-(2-oxopyrrolidin-1-yl)propanethioamide has also been found to modulate the activity of certain transcription factors, as well as modulate the expression of certain genes.
Biochemical and Physiological Effects
3-(2-oxopyrrolidin-1-yl)propanethioamide has been found to have a variety of biochemical and physiological effects. 3-(2-oxopyrrolidin-1-yl)propanethioamide has been found to inhibit the activity of certain enzymes, such as proteases and kinases, as well as modulate the activity of certain neurotransmitters. 3-(2-oxopyrrolidin-1-yl)propanethioamide has also been found to modulate the activity of certain transcription factors, as well as modulate the expression of certain genes. 3-(2-oxopyrrolidin-1-yl)propanethioamide has also been found to have anti-inflammatory, antioxidant, and anti-microbial properties.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2-oxopyrrolidin-1-yl)propanethioamide has several advantages for use in laboratory experiments. 3-(2-oxopyrrolidin-1-yl)propanethioamide is easily synthesized, and is relatively inexpensive compared to other compounds. 3-(2-oxopyrrolidin-1-yl)propanethioamide has also been found to be stable in a variety of conditions, including extreme temperatures and pH levels. 3-(2-oxopyrrolidin-1-yl)propanethioamide is also non-toxic and has low toxicity in animals. However, 3-(2-oxopyrrolidin-1-yl)propanethioamide has some limitations, such as its low solubility in water and its short half-life.
Zukünftige Richtungen
One potential future direction for 3-(2-oxopyrrolidin-1-yl)propanethioamide is the development of new drugs and therapies based on its unique properties. 3-(2-oxopyrrolidin-1-yl)propanethioamide could be used to develop new drugs for the treatment of cancer, diabetes, and neurological disorders. Additionally, 3-(2-oxopyrrolidin-1-yl)propanethioamide could be used to develop new anti-inflammatory, antioxidant, and anti-microbial agents. 3-(2-oxopyrrolidin-1-yl)propanethioamide could also be used to develop new gene therapies, as well as new methods for targeting specific proteins and enzymes. Finally, 3-(2-oxopyrrolidin-1-yl)propanethioamide could be used to develop new methods for modulating the activity of various biochemical pathways.
Synthesemethoden
3-(2-oxopyrrolidin-1-yl)propanethioamide can be synthesized using a variety of methods, including the use of a Grignard reaction, a Claisen condensation, and a Williamson ether synthesis. In the Grignard reaction, a Grignard reagent is reacted with an aldehyde or ketone to form an alkoxide intermediate, which is then reacted with a thioamide to form 3-(2-oxopyrrolidin-1-yl)propanethioamide. In the Claisen condensation, an aldehyde and an ester are reacted in the presence of a base to form an enol intermediate, which is then reacted with a thioamide to form 3-(2-oxopyrrolidin-1-yl)propanethioamide. In the Williamson ether synthesis, an alkoxide is reacted with a thioamide to form 3-(2-oxopyrrolidin-1-yl)propanethioamide.
Eigenschaften
IUPAC Name |
3-(2-oxopyrrolidin-1-yl)propanethioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2OS/c8-6(11)3-5-9-4-1-2-7(9)10/h1-5H2,(H2,8,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBQMVAFKWIQDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Oxopyrrolidin-1-yl)propanethioamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

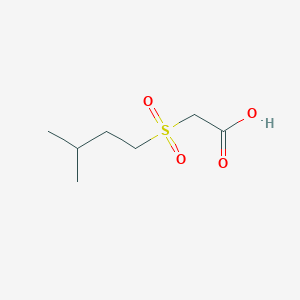
![[3-(aminomethyl)pentan-3-yl]dimethylamine](/img/structure/B6143800.png)
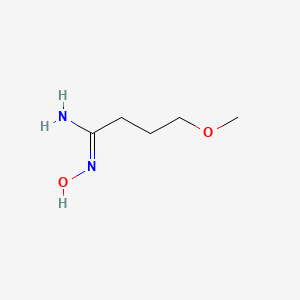
![1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B6143815.png)


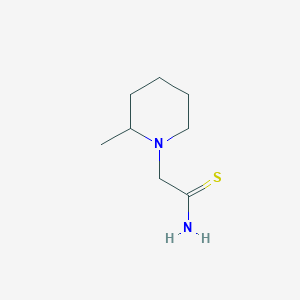
![2-[(4-carbamoylpyridin-2-yl)amino]acetic acid](/img/structure/B6143839.png)
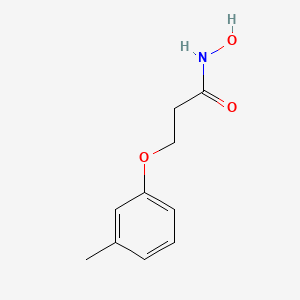
![[1-(4-methylpiperazin-1-yl)cycloheptyl]methanamine](/img/structure/B6143848.png)
![4-[4-(but-2-en-1-yloxy)phenyl]butan-2-one](/img/structure/B6143849.png)

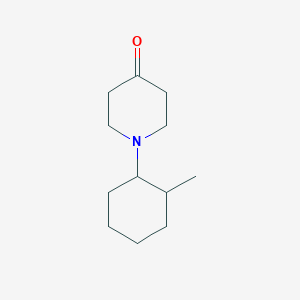
![1-[3-({imidazo[1,2-a]pyridin-2-yl}methoxy)phenyl]ethan-1-one](/img/structure/B6143875.png)